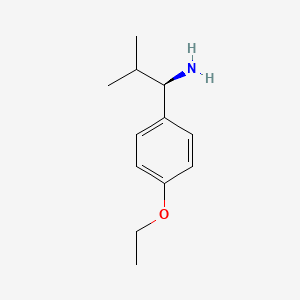
Methyl 4-(2-methoxyacetyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-methoxyacetyl)benzoate is an organic compound with the molecular formula C11H12O4 It is an ester derivative of benzoic acid and is characterized by the presence of a methoxyacetyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxyacetyl)benzoate typically involves the esterification of 4-(2-methoxyacetyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Solvent: Methanol
The reaction proceeds through the nucleophilic attack of the methanol on the carbonyl carbon of the benzoic acid derivative, followed by the elimination of water to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solid acid catalysts such as zirconium or titanium-based catalysts can be employed to improve the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-methoxyacetyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Reduction: LiAlH4 or sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products
Hydrolysis: 4-(2-methoxyacetyl)benzoic acid and methanol
Reduction: 4-(2-methoxyacetyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Methyl 4-(2-methoxyacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-methoxyacetyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .
Comparaison Avec Des Composés Similaires
Methyl 4-(2-methoxyacetyl)benzoate can be compared with other ester derivatives of benzoic acid, such as:
Methyl benzoate: Lacks the methoxyacetyl group, making it less complex and with different chemical properties.
Ethyl 4-(2-methoxyacetyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its reactivity and applications.
Methyl 4-(2-methoxyethoxy)benzoate: Contains a methoxyethoxy group, leading to different physical and chemical properties
This compound is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 4-(2-methoxyacetyl)benzoate |
InChI |
InChI=1S/C11H12O4/c1-14-7-10(12)8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3 |
Clé InChI |
SGTSPUJDDBPSAU-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


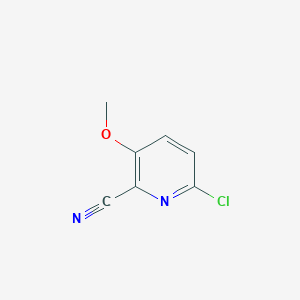
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

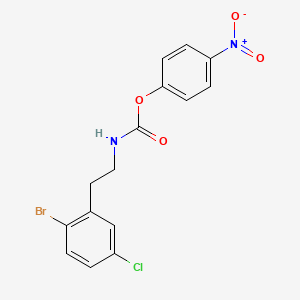
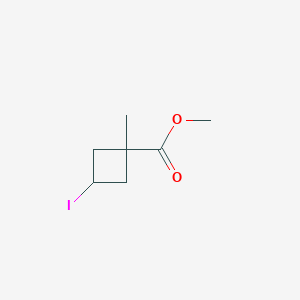
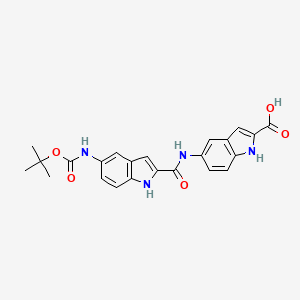
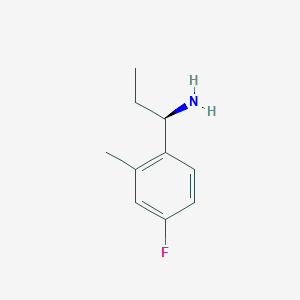
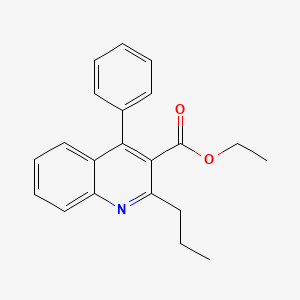

![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
